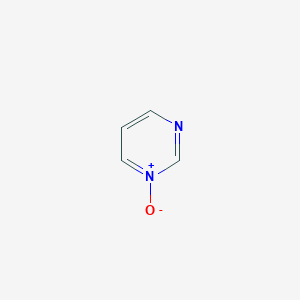

Pyrimidine N-oxide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-oxidopyrimidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGLXOADHKTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C[N+](=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168856 | |

| Record name | Pyrimidine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17043-94-6 | |

| Record name | Pyrimidine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrimidine N Oxides

Direct N-Oxidation of Pyrimidines

Direct N-oxidation is a common strategy for preparing pyrimidine (B1678525) N-oxides. This approach involves treating a pre-formed pyrimidine ring with an oxidizing agent. The success and regioselectivity of this reaction are highly dependent on the nature of the substituents on the pyrimidine ring and the choice of the oxidant. cdnsciencepub.comcdnsciencepub.com Generally, electron-donating groups on the pyrimidine ring facilitate N-oxidation, while electron-withdrawing groups can hinder the reaction. cdnsciencepub.com

Peroxy Acid Oxidation Techniques

Peroxy acids are widely employed reagents for the N-oxidation of pyrimidines. These reagents deliver an oxygen atom directly to one of the ring nitrogen atoms. The reactivity and selectivity can be tuned by altering the specific peroxy acid used.

A powerful oxidizing system for the synthesis of pyrimidine N-oxides involves the use of hydrogen peroxide in combination with trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgrsc.org This mixture generates the highly reactive trifluoroperacetic acid in situ. This method has proven effective for the N-oxidation of various pyrimidine derivatives, including those fused to other heterocyclic rings. rsc.orgrsc.org For instance, the oxidation of a furazano-pyrimidine compound with a mixture of 50% hydrogen peroxide and TFAA successfully yielded the corresponding mono-N-oxide. rsc.orgrsc.org Similarly, this system was used to prepare mono-N-oxide derivatives of 5,7-diamino-2H- cdnsciencepub.compublish.csiro.autandfonline.comtriazolo[4,5-d]pyrimidine and 2,6-diamino-9H-purine. rsc.org

The reaction conditions, such as temperature and reaction time, can be crucial. In one study, raising the reaction temperature to 50°C was necessary to achieve a high yield of the mono-N-oxide product from a fused pyrimidine derivative. rsc.org However, in some cases, this potent oxidizing system can lead to side reactions. For example, the reaction of a furazan-fused diaminopyrimidine with H₂O₂/TFAA at room temperature for one hour resulted in the formation of a nitrate (B79036) salt in low yield. rsc.org

Table 1: Examples of Pyrimidine N-Oxide Synthesis using H₂O₂/TFAA

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| Furazano-pyrimidine | Furazano-pyrimidine mono-N-oxide | 63% | rsc.org |

| 5,7-diamino-2H- cdnsciencepub.compublish.csiro.autandfonline.comtriazolo[4,5-d]pyrimidine | 5,7-diamino-2H- cdnsciencepub.compublish.csiro.autandfonline.comtriazolo[4,5-d]pyrimidine mono-N-oxide | - | rsc.org |

| 2,6-diamino-9H-purine | 2,6-diamino-9H-purine mono-N-oxide | - | rsc.org |

| Furazan-fused diaminopyrimidine | Nitrate salt | 16% | rsc.org |

Organic peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (mCPBA), are frequently used for the N-oxidation of pyrimidines. cdnsciencepub.comrsc.org Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, has been shown to be an effective reagent, generally providing higher yields of pyrimidine N-oxides compared to mCPBA. cdnsciencepub.com The choice between these reagents can influence the outcome of the reaction, especially for asymmetrically substituted pyrimidines where isomeric N-oxides can be formed. cdnsciencepub.com

The regioselectivity of N-oxidation with peroxy acids is strongly influenced by the electronic effects of the substituents on the pyrimidine ring. Strong electron-donating groups direct oxidation to the para nitrogen atom, while weaker activating groups like methyl tend to direct oxidation to the ortho position. cdnsciencepub.com

meta-Chloroperoxybenzoic acid (mCPBA) is another effective oxidant for this transformation. rsc.orgresearchgate.net For example, mCPBA has been successfully used to oxidize various substituted 2-chloromethylpyridyl derivatives to their corresponding N-oxides at low temperatures. researchgate.net It was also found to be an effective oxidant for a furazano-pyrimidine compound when reacted in acetonitrile (B52724) at reflux, affording the N-oxide in good yield. rsc.org

Table 2: Comparison of Peracetic Acid and mCPBA in N-Oxidation of Pyrimidines

| Pyrimidine Derivative | Oxidizing Agent | Product(s) | Yield(s) | Reference |

|---|---|---|---|---|

| 2-Methylpyrimidine | Peracetic Acid | 2-Methylpyrimidine 1-oxide | - | cdnsciencepub.com |

| 4-Aminopyrimidine | Peracetic Acid | 4-Aminopyrimidine 1-oxide & 3-oxide | - | cdnsciencepub.com |

| 4-Methylpyrimidine (B18481) | mCPBA | 4-Methylpyrimidine 1-oxide & 3-oxide | - | cdnsciencepub.com |

| Furazano-pyrimidine | mCPBA | Furazano-pyrimidine mono-N-oxide | 70% | rsc.org |

Hydrogen Peroxide-Based Systems (e.g., H₂O₂/TFAA)

Other Oxidizing Agents

Besides peroxy acids, other oxidizing agents have been developed for the synthesis of pyrimidine N-oxides, offering alternative reactivity and selectivity profiles.

Trichloroisocyanuric acid (TCAA) has emerged as a highly efficient and selective reagent for the N-oxidation of various heterocyclic nitrogen compounds, including pyridines and quinolines. tandfonline.com The reaction is typically carried out in a solvent mixture like acetonitrile and methylene (B1212753) dichloride, in the presence of acetic acid, sodium acetate (B1210297), and a catalytic amount of water. tandfonline.com This method has been reported to provide good to excellent yields of the corresponding N-oxides. tandfonline.com TCAA has also been employed for the allylic chlorination of a 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) derivative, which is a precursor in some synthetic routes. orientjchem.org

Oxone, a stable and inexpensive solid, is another effective oxidizing agent for the synthesis of N-oxides. rsc.orgmdpi.com It has been proven effective for N-oxide formation in various nitrogen-rich heterocyclic compounds. rsc.org For instance, Oxone has been used in the one-pot synthesis of triazole-fused heterocycles, which involves an intramolecular oxidative cyclization step. mdpi.com It has also been utilized in the synthesis of 3-organyl-4-(organylchalcogenyl)isoquinoline-2-oxides via an electrophilic cyclization promoted by ultrasound irradiation. acs.org

Trichloroisocyanuric Acid (TCAA)

Primary Synthesis Approaches

The foundational methods for constructing the this compound ring primarily involve cyclization and condensation reactions, which build the heterocyclic system from acyclic precursors.

Cyclization reactions are a cornerstone in the synthesis of pyrimidine N-oxides, offering a direct route to the heterocyclic core.

A significant and versatile method for the preparation of pyrimidine N-oxides involves the use of carboxamide oximes as key building blocks. semanticscholar.org These precursors react with 1,3-dicarbonyl compounds or their synthetic equivalents under acidic conditions, such as in the presence of trifluoroacetic acid (TFA), to yield the corresponding pyrimidine N-oxides. semanticscholar.orgclockss.org This approach is noteworthy as it directly furnishes the N-oxide functionality during the ring-forming process. semanticscholar.org

The reaction pathway is regioselective. For instance, the reaction of carboxamide oximes with 3-ethoxy-2-methylpropenal results in the formation of 2-substituted 5-methylpyrimidine (B16526) 1-oxides. semanticscholar.org Conversely, using asymmetrical reagents like 4,4-dimethoxy-2-butanone (B155242) leads specifically to 4-methylpyrimidine 3-oxides, with no formation of the alternative 1-oxide isomer. semanticscholar.org The reaction mechanism is believed to initiate with the attack of the amino group of the carboxamide oxime on the dicarbonyl reagent, followed by a favored cyclization to the N-oxide. semanticscholar.org In some cases, the formation of 1,2,4-oxadiazoles can occur as a competing side reaction. semanticscholar.org

| Carboxamide Oxime Precursor | Reagent | Product | Yield (%) | Reference |

| 4-Bromobenzamide oxime | 1,1,3,3-Tetramethoxypropane (TMP) | 2-(4-Bromophenyl)pyrimidine 1-oxide | 82 | semanticscholar.org |

| Benzamide oxime | Acetylacetone (AA) | 4,6-Dimethyl-2-phenylpyrimidine 1-oxide | 80 | semanticscholar.org |

| 4-Methoxybenzamide oxime | 3-Ethoxy-2-methylpropenal (EM) | 2-(4-Methoxyphenyl)-5-methylpyrimidine 1-oxide | 65 | semanticscholar.org |

| 4-Methoxybenzamide oxime | 4,4-Dimethoxy-2-butanone (DB) | 2-(4-Methoxyphenyl)-4-methylpyrimidine 3-oxide | 70 | semanticscholar.org |

| 4-Methylbenzamide oxime | Acetylacetone (AA) | 4,6-Dimethyl-2-(4-methylphenyl)pyrimidine 1-oxide | 75 | semanticscholar.org |

Condensation reactions provide another robust pathway to highly substituted pyrimidine N-oxides. A prominent example is the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine (B1172632) hydrochloride. thieme-connect.dethieme-connect.comcornell.edu This method is highly flexible, allowing for a wide variety of alkyl, aryl, and heteroaryl substituents on the resulting this compound ring. thieme-connect.comcornell.edu The reaction generally proceeds under mild conditions, often at room temperature in a solvent like methanol (B129727), to provide the desired pyrimidine N-oxides in good to excellent yields. thieme-connect.de

The necessary β-alkoxy-β-ketoenamide precursors can be efficiently prepared through a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, known as the LANCA three-component reaction. thieme-connect.debeilstein-journals.org This entire sequence, from simple starting materials to the final this compound, represents a highly flexible and efficient route to these heterocyclic compounds. thieme-connect.deresearchgate.net The reaction of the β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride can be performed at room temperature, although in some cases heating is required to achieve good yields. thieme-connect.demdpi.com

| β-Ketoenamide Precursor | Conditions | Product | Yield (%) | Reference |

| N-(1-(methoxy(phenyl)methylene)-2-oxopropyl)pivalamide | rt, 18 h | 6-Methoxy-2-(tert-butyl)-4-methyl-5-phenylpyrimidine 1-oxide | 98 | thieme-connect.de |

| N-(1-(methoxy(p-tolyl)methylene)-2-oxopropyl)pivalamide | rt, 24 h | 6-Methoxy-2-(tert-butyl)-4-methyl-5-(p-tolyl)pyrimidine 1-oxide | 97 | thieme-connect.de |

| N-(1-((4-chlorophenyl)(methoxy)methylene)-2-oxopropyl)pivalamide | rt, 24 h | 5-(4-Chlorophenyl)-6-methoxy-2-(tert-butyl)-4-methylpyrimidine 1-oxide | 96 | thieme-connect.de |

| N-(1-((2-fluorophenyl)(methoxy)methylene)-2-oxopropyl)pivalamide | rt, 24 h | 5-(2-Fluorophenyl)-6-methoxy-2-(tert-butyl)-4-methylpyrimidine 1-oxide | 98 | thieme-connect.de |

| N-(1-(methoxy(thiophen-2-yl)methylene)-2-oxopropyl)pivalamide | rt, 24 h | 6-Methoxy-2-(tert-butyl)-4-methyl-5-(thiophen-2-yl)pyrimidine 1-oxide | 95 | thieme-connect.de |

While cyclization and condensation are primary methods, other strategies such as cycloadditions are also employed in pyrimidine synthesis, though direct applications to N-oxide formation are more specialized. Cycloaddition reactions, such as [3+3], [4+2], and [2+2+2] strategies, are powerful tools for constructing the pyrimidine skeleton from various building blocks. mdpi.comresearchgate.net For instance, NbCl5-catalyzed [2+2+2] cycloaddition of nitriles with alkynes has been utilized to synthesize pyrimidine derivatives. researchgate.net

A notable reaction associated with pyrimidine N-oxides is the Boekelheide rearrangement. However, this is not a method for the primary synthesis of the heterocyclic ring itself, but rather a functionalization reaction of a pre-existing this compound, which is discussed in the subsequent section. researchgate.netfu-berlin.de Similarly, the Dimroth rearrangement involves the skeletal editing of a pyrimidine ring, often activated by a triflyl group, to form a pyridine (B92270), thus it is a ring transformation reaction rather than a synthetic route to pyrimidine N-oxides. chinesechemsoc.org

Cyclization Reactions

Utilizing Carboxamide Oximes as Precursors

Synthesis of Substituted Pyrimidine N-oxides

Once the this compound core is formed, it can be further modified to introduce a wide array of substituents, enhancing its structural diversity and utility.

A key strategy for the synthesis of substituted pyrimidine N-oxides is the functionalization of an existing this compound ring. The N-oxide group activates the heterocyclic core, enabling selective modifications. fu-berlin.de

A classic and highly useful functionalization method is the Boekelheide rearrangement. researchgate.netfu-berlin.de This reaction typically involves treating a this compound bearing an alkyl group (commonly methyl) at a position adjacent to the N-oxide with a carboxylic acid anhydride, such as acetic anhydride. thieme-connect.defu-berlin.de The reaction proceeds via an initial O-acylation of the N-oxide, followed by the formation of an exo-methylene intermediate. fu-berlin.de This intermediate then undergoes a rearrangement to yield a functionalized product, such as a 4-acetoxymethyl-substituted pyrimidine. thieme-connect.deresearchgate.net The reaction can proceed through either concerted clockss.orgclockss.org-sigmatropic rearrangement pathways or stepwise processes involving radical or ionic intermediates. researchgate.netfu-berlin.de Using a stronger anhydride like trifluoroacetic anhydride can lead directly to 4-hydroxymethyl-substituted pyrimidines, even at room temperature. thieme-connect.deresearchgate.net This rearrangement provides a powerful tool for introducing functionality to the pyrimidine core, which can be valuable for further synthetic transformations. thieme-connect.de

| Starting this compound | Reagent | Product | Yield (%) | Reference |

| 6-Methoxy-2-(tert-butyl)-4-methyl-5-phenylpyrimidine 1-oxide | Acetic anhydride, 130 °C | 4-(Acetoxymethyl)-6-methoxy-2-(tert-butyl)-5-phenylpyrimidine | 86 | thieme-connect.de |

| 5-(4-Chlorophenyl)-6-methoxy-2-(tert-butyl)-4-methylpyrimidine 1-oxide | Acetic anhydride, 130 °C | 4-(Acetoxymethyl)-5-(4-chlorophenyl)-6-methoxy-2-(tert-butyl)pyrimidine | 84 | thieme-connect.de |

| 6-Methoxy-2-(tert-butyl)-4-methyl-5-(p-tolyl)pyrimidine 1-oxide | Trifluoroacetic anhydride, rt | (6-Methoxy-2-(tert-butyl)-5-(p-tolyl)pyrimidin-4-yl)methanol | 85 | thieme-connect.de |

| 5-(2-Fluorophenyl)-6-methoxy-2-(tert-butyl)-4-methylpyrimidine 1-oxide | Trifluoroacetic anhydride, rt | (5-(2-Fluorophenyl)-6-methoxy-2-(tert-butyl)pyrimidin-4-yl)methanol | 88 | thieme-connect.de |

Halogenation

Elaboration of π-Conjugated Systems

The this compound moiety is a valuable heterocyclic core for the construction of π-conjugated systems, which are of significant interest for their fluorescent and optoelectronic properties. researchgate.netresearchgate.net The structural characteristics of the pyrimidine ring, when combined with various functional groups and extended π-systems, profoundly influence their photophysical behaviors. researchgate.net

Several synthetic strategies are employed to elaborate these systems:

Condensation Reactions: A Knoevenagel-type condensation can be performed using an active methyl group on the this compound ring (e.g., at the C2 position) and an aromatic aldehyde. This reaction extends the π-system, often leading to the formation of fluorescent compounds. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki or Sonogashira coupling can be used to link aryl, ethynylene, or vinylene spacers to the this compound core. researchgate.net For instance, carbazole (B46965) moieties have been connected to the 4,6-positions of a pyrimidine ring to create complex D–π–A–D (Donor–π–Acceptor–Donor) conjugated systems. researchgate.netbeilstein-journals.org

These methods allow for the systematic design of novel this compound derivatives with tailored fluorescent properties, with emission maxima extending into the visible region. researchgate.net

Chemo- and Regioselective Synthesis

Achieving high levels of chemo- and regioselectivity is a critical challenge in the functionalization of pyrimidine N-oxides. The N-oxide group activates the C2, C4, and C6 positions towards nucleophilic attack, and controlling the site of reaction is paramount. nih.gov For asymmetrically substituted pyrimidines, such as 3-substituted derivatives, selectively functionalizing the C2 versus the C6 position has been a long-standing problem. acs.org

Modern synthetic methods have provided powerful solutions:

Titanacyclopropane Reagents: The use of titanacyclopropanes, generated in situ, allows for the unprecedented chemo- and regioselective C2-alkylation of pyrimidine N-oxides. This method exhibits remarkable functional group tolerance, proceeding efficiently even in the presence of electrophilic groups like esters or ketones. It provides a general solution to the C2/C6 selectivity issue in 3-substituted pyrimidines. acs.orgnih.gov

Catalytic C-H Functionalization: Palladium-catalyzed C-H activation protocols have been developed for the highly selective ortho-alkenylation and direct arylation of pyrimidine N-oxides. acs.org

Grignard Reagents with Catalysis: A direct catalytic method using Grignard reagents in the presence of a copper catalyst and an additive like magnesium chloride (MgCl₂) or lithium fluoride (B91410) (LiF) achieves highly regioselective C2-alkylation. nih.gov

| Method | Reagents | Selectivity |

| Alkylation | Titanacyclopropanes / Ti(OPrⁱ)₄ | High chemo- and regioselectivity for C2-alkylation. acs.orgorganic-chemistry.org |

| Alkenylation/Arylation | Pd catalyst / Ag oxidant | Excellent regioselectivity for ortho-functionalization. acs.org |

| Alkylation/Arylation | Grignard reagents / Cu catalyst / MgCl₂ or LiF | Highly regioselective C2-substitution. nih.gov |

Metal-Free Synthetic Strategies

While metal-catalyzed reactions are powerful, the development of metal-free synthetic strategies is of great interest to avoid potential metal contamination in final products and reduce costs. Several metal-free approaches for modifying pyrimidine N-oxides have been established. These often rely on the activation of the N-oxide with organic reagents to facilitate nucleophilic substitution or coupling reactions. researchgate.netresearchgate.net For example, activating the N-oxide with Ts₂O allows for subsequent metal-free C-N bond formation. researchgate.net

A noteworthy metal-free strategy for the synthesis of the this compound core itself is based on the Sommelet reaction. jsynthchem.com The classical Sommelet reaction involves the conversion of a benzyl (B1604629) halide to an aldehyde using hexamethylenetetramine (hexamine) and water. wikipedia.org

This concept has been adapted into a novel, straightforward, and efficient method for the N-oxidation of pyrimidine scaffolds. jsynthchem.com The process involves treating the parent pyrimidine with hexamethylenetetramine (HMA), which serves as a catalyst, to produce the corresponding this compound in high yield. This metal-free oxidation is described as affordable and well-suited for industrial-scale synthesis. jsynthchem.com

Reactivity and Mechanistic Studies of Pyrimidine N Oxides

General Reactivity Patterns of Heteroaromatic N-oxides

The introduction of an N-oxide functionality into a heteroaromatic ring, such as pyrimidine (B1678525), profoundly alters its chemical reactivity. This modification introduces a dipolar character to the molecule, with a partial positive charge on the nitrogen atom and a partial negative charge on the oxygen atom. This electronic perturbation has significant consequences for the reactivity of the aromatic system.

Heteroaromatic N-oxides, including pyrimidine N-oxides, exhibit heightened reactivity towards both electrophilic and nucleophilic reagents compared to their parent heterocycles. chemtube3d.combhu.ac.in The N-oxide group can be considered a strong electron-donating group through resonance, increasing the electron density at specific positions within the ring, thereby making it more susceptible to electrophilic attack. bhu.ac.inthieme-connect.de Conversely, the N-oxide group also activates the ring for nucleophilic aromatic substitution. rsc.orgimperial.ac.uk This dual reactivity makes heteroaromatic N-oxides versatile intermediates in organic synthesis. researchgate.net

Computational studies and experimental observations of pyridine (B92270) N-oxide, a related heteroaromatic N-oxide, show that the highest occupied molecular orbital (HOMO) has larger lobes at the 2-, 4-, and 6-positions, indicating these sites are more susceptible to both electrophilic and nucleophilic attack. chemtube3d.com For pyrimidine N-oxides, the presence of the second nitrogen atom influences the positions of activation. While pyrimidines themselves are generally unreactive towards electrophilic substitution, the N-oxide functionality can facilitate such reactions. bhu.ac.in

A defining characteristic of heteroaromatic N-oxides is their zwitterionic nature, stemming from the N⁺-O⁻ bond. rsc.org This charge separation results in a significant dipole moment and high polarity. rsc.orgscripps.edu The zwitterionic character of pyrimidine N-oxides enhances their water solubility and their capacity to act as hydrogen bond acceptors through the oxygen atom. rsc.orgresearchgate.net This ability to form strong hydrogen bonds is a critical aspect of their chemical behavior and has been utilized in the design of co-crystals and supramolecular assemblies. researchgate.netnih.gov The hygroscopic nature of many N-oxides is a direct consequence of their strong hydrogen bonding capabilities. nih.gov

| Property | Description |

| Zwitterionic Character | The N⁺-O⁻ bond creates a dipolar molecule, influencing its physical and chemical properties. rsc.org |

| Polarity | High polarity and significant dipole moment are characteristic features. rsc.orgscripps.edu |

| Hydrogen Bonding | The oxygen atom acts as a strong hydrogen bond acceptor. researchgate.netnih.gov |

| Solubility | Generally exhibit improved solubility in polar solvents. rsc.org |

Enhanced Reactivity Towards Electrophiles and Nucleophiles

Nucleophilic Reactions Involving Pyrimidine N-oxides

The electron-deficient nature of the pyrimidine ring, further influenced by the N-oxide group, makes it a prime candidate for various nucleophilic reactions.

Pyrimidine N-oxides are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the parent pyrimidine. imperial.ac.uksci-hub.se The N-oxide group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. Leaving groups at positions activated by the N-oxide are readily displaced by a variety of nucleophiles. For instance, halogenated pyrimidines can undergo regioselective SNAr reactions. proquest.com The use of Lewis acids can further accelerate SNAr reactions of N-oxides by coordinating to the oxygen atom and increasing the electrophilicity of the ring. mdpi.com

The synthesis of substituted pyridines often proceeds through the SNAr of halopyridines, which are themselves typically prepared from pyridine N-oxides, highlighting the importance of this reaction class. acs.org

Heteroaromatic N-oxides can react with alkynes under various conditions, often leading to the formation of new heterocyclic structures. These reactions can be promoted by metal catalysis or thermal activation. thieme-connect.de For example, isoquinoline (B145761) and quinoline (B57606) N-oxides have been shown to react with 1,4-diynes and 1-en-4-yn-3-ones in the absence of a metal catalyst, resulting in a cascade of bond formations to yield complex polycyclic systems. acs.org In some instances, the reaction involves the N-oxide acting as an oxidant for the alkyne, a process that can be intramolecular. thieme-connect.de

Pyrimidine N-oxides can also participate in radical-based transformations. researchgate.net Radicals can be generated from various precursors and subsequently add to the pyrimidine N-oxide ring. thieme-connect.com For example, alkyl radicals generated from carboxylic acids have been shown to add to the furoxan ring, a type of five-membered heterocyclic N-oxide. thieme-connect.com

Recent developments have utilized photoredox catalysis to generate pyridine N-oxy radicals from pyridine N-oxides through single-electron oxidation. acs.org These radicals can then undergo addition to unactivated alkenes, initiating a cascade of reactions to form difunctionalized products. acs.org Certain heterocyclic N-oxides can also undergo selective reduction to form highly reactive free radicals that can cause DNA damage, a mechanism explored in the context of medicinal chemistry. nih.gov

Radical Addition Reactions

Pyrimidine N-oxy Radical Generation

The generation of radical species from pyrimidine N-oxides is a subject of significant interest, particularly in the context of photochemistry and electron transfer reactions. While much of the foundational research has been on pyridine N-oxides, the principles extend to related nitrogen heterocycles like pyrimidine. tandfonline.comtandfonline.com The generation of reactive and versatile pyridine N-oxy radicals can be achieved through single-electron oxidation of pyridine N-oxides, a process facilitated by modern photoredox catalysis and photochemistry. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a key technique for studying these transient species. Studies have successfully observed the ESR spectra of radical anions of pyrimidine and this compound in liquid ammonia. tandfonline.comtandfonline.com These investigations help in understanding the spin density distribution across the heterocyclic ring. tandfonline.com

Photolysis of pyrimidine N-oxides can also lead to radical generation. For instance, the photolysis of 4,6-disubstituted pyrimidine 1-oxides in methanol (B129727) has been shown to produce various rearranged products, suggesting the involvement of reactive intermediates. rsc.orgsemanticscholar.org The process is thought to proceed via transient intermediates like oxaziridines, though these are typically too unstable to be isolated. wur.nl The photochemistry of these compounds can be complex, with evidence suggesting that the excited singlet state is responsible for deoxygenation processes. wur.nl

Furthermore, gamma-irradiation of solid pyrimidine nucleic acid bases, followed by dissolution, has been used to generate pyrimidine radicals. Subsequent reactions demonstrate electron transfer from these radicals to other molecules, which can be monitored by ESR. nih.gov The interaction of pyrimidine radicals with oxygen can lead to the formation of superoxide (B77818) radicals, which can be detected using spin trapping agents like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). nih.govcapes.gov.br

Electrophilic Reactions Involving Pyrimidine N-oxides

The N-oxide functional group significantly alters the reactivity of the pyrimidine ring towards electrophiles. arkat-usa.org The oxygen atom can donate electron density into the ring via resonance, which activates the C-4 and to a lesser extent the C-2 and C-6 positions towards electrophilic attack, a contrast to the parent pyridine/pyrimidine which is strongly deactivated. bhu.ac.in This activation provides a synthetically valuable route to introduce substituents that are otherwise difficult to incorporate. bhu.ac.in

Nitration

Nitration is a classic electrophilic aromatic substitution reaction where pyrimidine N-oxides exhibit enhanced reactivity compared to the unoxidized pyrimidine. The reaction typically occurs at the C-4 position. bhu.ac.inresearchgate.net

The standard conditions for nitrating pyridine N-oxide involve heating with a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.netoc-praktikum.de This method has been successfully applied to produce 4-nitropyridine-N-oxide in good yields. oc-praktikum.de A similar regioselectivity is observed for pyrimidine N-oxides. For example, 2,3-dimethylpyridine-N-oxide is nitrated at the C-4 position using a mixed acid of concentrated nitric and sulfuric acid. google.com The reaction of substituted pyridine N-oxides, such as those with bromine, ethoxy, or methyl groups at the 2 or 3 positions, with fuming nitric and sulfuric acid also results in the introduction of a nitro group at the 4-position. researchgate.net

Theoretical studies using Molecular Electron Density Theory (MEDT) on pyridine-N-oxide suggest that while the kinetic control product is the ortho-nitro compound, explicit solvation of the N-oxide oxygen leads to the experimentally observed para-substituted product. rsc.org

Table 1: Examples of Nitration Reactions on Pyridine N-oxide Derivatives

| Starting Material | Reagents | Product | Yield | Ref |

| Pyridine-N-oxide | fuming HNO₃, conc. H₂SO₄ | 4-Nitropyridine-N-oxide | ~90% | oc-praktikum.de |

| 2,3-Dimethylpyridine-N-oxide | conc. HNO₃, conc. H₂SO₄ | 2,3-Dimethyl-4-nitropyridine-N-oxide | High | google.com |

| 3,5-Dimethoxypyridine N-oxide | HNO₃ | 3,5-Dimethoxy-2,6-dinitropyridine N-oxide | --- | arkat-usa.org |

Halogenation (e.g., Chlorination, Bromination)

Halogenation of pyrimidine N-oxides can be achieved using various reagents, often leading to substitution at the 2- or 4-positions. The reaction often proceeds via activation of the N-oxide oxygen, followed by nucleophilic attack of the halide. scripps.edu

Chlorination: Deoxychlorination is a common transformation for pyridine and pyrimidine N-oxides. Reagents like phosphorus oxychloride (POCl₃) are frequently used, often in the presence of an organic base. stackexchange.comresearchgate.net This reaction typically introduces a chlorine atom at the C-2 position. stackexchange.com The use of POCl₃, sometimes with PCl₅, is a long-established method for converting hydroxypyrimidines to chloropyrimidines, a reaction class that shares mechanistic features with N-oxide chlorination. researchgate.netacsgcipr.org However, the regioselectivity can sometimes be poor, yielding mixtures of isomers. youtube.com Alternative chlorinating agents include thionyl chloride (SOCl₂) and triphosgene. youtube.comsci-hub.se

Bromination: Bromination of pyrimidine N-oxides can also be performed. While direct bromination with Br₂ can be challenging, activated systems provide better results. ntnu.no For instance, fused pyridine N-oxides can be regioselectively brominated at the C-2 position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. Another method employs oxalyl bromide and triethylamine (B128534) in dibromomethane. researchgate.net

Table 2: Examples of Halogenation Reactions

| Substrate Type | Reagent | Position of Halogenation | Ref |

| Pyridine N-oxide | POCl₃ | C-2 | stackexchange.com |

| Fused Pyridine N-oxides | p-Ts₂O, TBABr | C-2 | |

| Pyridine N-oxide derivatives | (COBr)₂, Et₃N | C-2 | researchgate.net |

Rearrangement Reactions

The Boekelheide rearrangement is a significant reaction of N-oxides, originally discovered for α-picoline-N-oxides, which rearranges to hydroxymethylpyridines upon treatment with an acid anhydride like acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org This reaction has been extended to the this compound series, providing a valuable method for functionalization. thieme-connect.comthieme-connect.de

The reaction involves heating a suitably substituted this compound with an anhydride. For example, heating substituted pyrimidine N-oxides with acetic anhydride at 120 °C affords 4-acetoxymethyl-substituted pyrimidines in good yields. thieme-connect.de Using the more reactive trifluoroacetic anhydride allows the reaction to proceed at room temperature, directly yielding 4-hydroxymethyl-substituted pyrimidines. thieme-connect.com

The mechanism of the Boekelheide rearrangement has been a subject of detailed investigation, with significant evidence pointing towards the involvement of radical intermediates, particularly in the case of pyrimidine N-oxides. researchgate.netnih.gov While a concerted thieme-connect.comthieme-connect.com-sigmatropic rearrangement is a possible pathway, experimental and computational studies suggest that stepwise processes via radicals are also energetically feasible. researchgate.netnih.gov

Key evidence for a radical mechanism comes from several observations:

Side Product Formation: The isolation of side products, such as ethyl-substituted pyrimidines instead of the expected acetoxymethyl-substituted ones, points to the participation of radical intermediates. thieme-connect.de

Solvent Incorporation: When the rearrangement is performed in solvents that are good hydrogen atom donors, products incorporating the solvent are formed in significant amounts. This supports the existence of a (pyrimidin-4-yl)methyl radical as a key intermediate. researchgate.netnih.gov

Radical Trapping: The key radical intermediate can be trapped using radical scavengers like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl). researchgate.netnih.gov

A detailed study on a model this compound with acetic anhydride and other carboxylic acid anhydrides confirmed that the reaction proceeds, at least in part, via radical intermediates. researchgate.netnih.govresearchgate.net High-level quantum chemical calculations support that both concerted sigmatropic rearrangements and stepwise pathways (via ion pairs or radicals) are energetically plausible. researchgate.netnih.gov

Meisenheimer Rearrangement

The Meisenheimer rearrangement is the thermal isomerization of specific tertiary amine N-oxides into O-alkyl-N,N-disubstituted hydroxylamines. synarchive.com The reaction can proceed through two primary mechanistic pathways: a Current time information in Washington, DC, US.researchgate.net-rearrangement or a researchgate.netorganicreactions.org-sigmatropic rearrangement. synarchive.comliverpool.ac.uk

Current time information in Washington, DC, US.researchgate.net-Rearrangement: This pathway occurs via a radical mechanism and is characteristic for N-oxides bearing substituents capable of forming a stabilized radical, such as benzyl (B1604629) or allyl groups. liverpool.ac.uk

researchgate.netorganicreactions.org-Sigmatropic Rearrangement: This is a concerted pericyclic reaction that occurs when an allylic group is attached to the nitrogen of the N-oxide. liverpool.ac.uk

However, for aromatic N-oxides like this compound, the Meisenheimer rearrangement is generally not a feasible reaction pathway. nih.govacs.org The nitrogen atom is part of the aromatic system, and it lacks the N-allyl or N-benzyl groups required to facilitate the typical rearrangement mechanisms. The stability of the aromatic ring system prevents such intramolecular rearrangements under normal conditions. nih.gov

Polonovski Reaction

The Polonovski reaction traditionally describes the transformation of a tertiary amine N-oxide upon treatment with an activating agent, most commonly an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). researchgate.netorganicreactions.org The central feature of the reaction is the activation of the N-O bond, which leads to the formation of a highly reactive iminium ion intermediate. researchgate.netorganicreactions.org This intermediate can then be trapped by nucleophiles or undergo further reactions. organicreactions.org

The classical Polonovski reaction is primarily a method for the N-dealkylation or α-functionalization of N-alkyl groups in tertiary amines. researchgate.netchemistry-reaction.com Consequently, this compound, lacking any N-alkyl substituents, does not undergo the Polonovski reaction in its conventional sense. nih.gov However, the underlying principle of activating the N-oxide oxygen with acylating agents can be applied to pyrimidine N-oxides to facilitate other types of reactivity, such as nucleophilic substitution on the pyrimidine ring.

Deoxygenation Strategies for Pyrimidine N-oxides

The removal of the oxygen atom from the N-oxide to regenerate the parent pyrimidine is a crucial synthetic step, often performed after the N-oxide has been used to direct functionalization of the ring. A wide array of methods has been developed for this transformation, ranging from classical reducing agents to modern catalytic systems.

Several effective strategies for the deoxygenation of pyrimidine N-oxides have been reported, offering different levels of chemoselectivity and reaction conditions. organic-chemistry.orgrsc.org Palladium-based catalysts are commonly employed; for instance, Pd/C in the presence of hydrogen or using ammonium (B1175870) formate (B1220265) as a hydrogen source can efficiently reduce pyrimidine N-oxides. google.com Transition-metal-free approaches have also gained prominence. These include the use of trivalent phosphorus compounds, visible-light-mediated photoredox catalysis with Hantzsch esters, and reduction with systems like indium in the presence of pivaloyl chloride. organic-chemistry.orgacs.org A sustainable method utilizing a catalytic amount of an iodide salt with formic acid as the terminal reductant has also been developed, proceeding through a proposed SN2-type mechanism. rsc.org

| Reagent/Catalyst System | Conditions | Reference |

|---|---|---|

| Pd/C, HCOONH₄ | Methanol, Room Temperature | google.com |

| Pd/C, H₂ | Ammonium Hydroxide | google.com |

| [Pd(OAc)₂]/dppf, Triethylamine | Microwave Irradiation | organic-chemistry.org |

| Indium, Pivaloyl Chloride | Room Temperature | organic-chemistry.org |

| MgI₂, Formic Acid | - | rsc.org |

| Visible Light, Hantzsch Ester | Photoredox Catalyst, Room Temperature | organic-chemistry.org |

| Electrochemical Reduction | Aqueous Solution | organic-chemistry.org |

Metal-Catalyzed Transformations

The N-oxide group is a powerful directing group in metal-catalyzed C-H activation reactions. It pre-coordinates to the metal center, delivering the catalyst to a specific C-H bond, typically at the C2- and/or C6-positions of the pyrimidine ring, thereby enabling highly regioselective functionalization.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and its application to pyrimidine N-oxides has unlocked novel pathways for constructing complex molecules. The N-oxide functionality serves as an effective directing group for ortho-C-H functionalization. nih.gov

Palladium-catalyzed oxidative cross-coupling reactions enable the direct formation of C-C bonds between two different C-H bonds, avoiding the need for pre-functionalized starting materials like organometallics. rsc.org In the context of pyrimidine N-oxides, the N-oxide directs the palladium catalyst to activate the C2- or C6-position of the ring. This activated species can then couple with a variety of partners.

A Pd(II)-catalyzed oxidative coupling between pyridine N-oxides and N-substituted indoles has been achieved with high selectivity using silver carbonate (Ag₂CO₃) as the oxidant. nih.gov This methodology is applicable to pyrimidine N-oxides and facilitates the synthesis of heteroaryl-linked structures. Similarly, direct cross-coupling with unactivated arenes and other heterocycles like thiophenes and furans has been successfully developed, often requiring a palladium catalyst and a silver-based oxidant. nih.govrsc.org These reactions provide a highly efficient and regioselective route to unsymmetrical biheteroaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science. rsc.org

| Coupling Partner | Catalyst/Oxidant | Product Type | Reference |

|---|---|---|---|

| Unactivated Arenes | Pd(OAc)₂ / Ag₂O | ortho-Arylated N-Oxide | nih.gov |

| N-Substituted Indoles | Pd(OAc)₂ / Ag₂CO₃ | 2-(Indolyl)this compound | nih.gov |

| Thiophenes, Furans | Pd(OAc)₂ / Ag₂CO₃ | 2-(Heteroaryl)this compound | rsc.org |

| Alkenes (e.g., acrylates) | Pd(OAc)₂ / Ag₂CO₃ | ortho-Alkenylated N-Oxide | nih.gov |

Direct Arylation

Direct arylation has been explored as an efficient method for C-H functionalization, offering an alternative to traditional cross-coupling reactions that often require pre-functionalized organometallic reagents. tandfonline.com In the context of heteroaromatic N-oxides, this strategy leverages the N-oxide moiety to influence regioselectivity. google.com Palladium-catalyzed direct arylation of pyridine N-oxides with a variety of aryl bromides has been shown to proceed in high yields with complete selectivity for the 2-position. acs.org An effective catalytic system for this transformation combines palladium acetate (B1210297) with tri-tert-butylphosphine. acs.org The resulting 2-arylpyridine N-oxides can subsequently be reduced to the corresponding 2-arylpyridines in high yield using methods like palladium-catalyzed hydrogenolysis with ammonium formate. acs.org

However, extending this methodology to diazine N-oxides, such as this compound, presents distinct challenges. google.com Pyrimidine N-oxides are more π-electron-deficient and less nucleophilic than pyridine N-oxides. google.com Furthermore, the additional free nitrogen atom in the pyrimidine ring can bind to and poison the palladium catalyst. google.comacs.org Consequently, the direct arylation of this compound often results in low yields compared to its pyridine N-oxide counterparts. google.com For instance, in a comparative study, while certain pyridazine (B1198779) N-oxides underwent arylation with excellent reactivity, this compound reacted in low yield under the same conditions. google.com

Investigations into the reaction mechanism and substrate dependence for the direct arylation of 4-substituted pyridine N-oxides revealed that electron-poor N-oxides exhibit higher reactivity towards C-H activation. fu-berlin.de A competing homocoupling of the aryl halide substrate was identified as a significant side reaction. fu-berlin.de An efficient ligand-free method has also been developed using Pd(OAc)2 to catalyze the arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates as the coupling partners. rsc.org

Table 1: Selected Conditions for Palladium-Catalyzed Direct Arylation of Heteroaromatic N-Oxides

| N-Oxide Substrate | Arylating Agent | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| Pyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | K₂CO₃ | Toluene | 91% | google.com |

| This compound | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | K₂CO₃ | Dioxane | Low Yield | google.com |

| Pyridine N-oxides | Potassium aryltrifluoroborates | Pd(OAc)₂ (ligand-free) | - | - | Moderate to High | rsc.org |

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling novel transformations under mild conditions. acs.org In the chemistry of pyrimidine N-oxides and related heterocycles, this approach facilitates the generation of highly reactive N-oxy radical intermediates through a single-electron transfer (SET) process. nih.gov The generation of these oxygen-centered radicals is typically achieved through the single-electron oxidation of the N-oxide by an excited photocatalyst, such as an acridinium (B8443388) salt. acs.orgdigitellinc.com These versatile pyridine N-oxy radicals can then participate in a variety of synthetic methodologies, including C(sp³)-H functionalizations and radical cascade reactions. nih.gov

Photocatalyzed Ortho-Alkylation

The N-oxy radicals generated from pyrimidine N-oxides under photoredox conditions can be trapped by various unsaturated systems to achieve ortho-alkylation. A photocatalyzed reaction between pyridine N-oxides and alkenes leads to ortho-alkylated pyridines, a process that involves the cleavage of the alkene's carbon-carbon double bond. nih.gov This method allows for the one-pot incorporation of benzyl and secondary alkyl groups at the ortho position. nih.gov

Alkynes have also been employed as effective alkylating agents. acs.orgnih.gov A photocatalyzed ortho-alkylation of pyridine N-oxide with ynamides and arylacetylenes yields a range of α-(2-pyridinyl) benzyl amides and ketones. nih.gov Mechanistic experiments, including radical-trapping and Stern-Volmer fluorescence quenching studies, indicate that the pyridine N-oxide functions as both a redox auxiliary and a radical acceptor. nih.gov The reaction is believed to proceed through a cationic vinyl radical intermediate generated from the single-electron oxidation of the alkyne. nih.gov The reaction conditions can also be tuned; under anaerobic conditions, alkylation is favored, while under aerobic conditions, acylation can occur. acs.org

Carbohydroxylation and Aminohydroxylation of α-Olefins

Photoredox catalysis in conjunction with pyrimidine N-oxides enables the regioselective difunctionalization of unactivated alkenes. acs.org A method for the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins has been developed using a photoredox catalyst and a pyridine N-oxide. chemrxiv.orgchemrxiv.org This transformation provides direct access to primary alcohols and β-amino alcohols from readily available starting materials. chemrxiv.org

The proposed mechanism begins with the photo-excited catalyst oxidizing the pyridine N-oxide (e.g., 2,6-dichloropyridine (B45657) N-oxide) to an electrophilic N-oxy radical. acs.orgchemrxiv.org This radical then undergoes a regioselective anti-Markovnikov addition to the α-olefin, generating a carbon radical intermediate. chemrxiv.org This intermediate is subsequently trapped by an electron-deficient alkene (Giese-type reaction) to form an N-alkoxypyridinium species, which then undergoes nucleophilic substitution with water or an amine source to yield the final product and regenerate the N-oxide catalyst. acs.orgchemrxiv.org

Table 2: Substrate Scope for Photocatalyzed Anti-Markovnikov Carbohydroxylation of α-Olefins

| α-Olefin Substrate | Radical Acceptor | Product | Yield | Reference |

| 1-Hexene | Benzalmalononitrile | 2-(2-hydroxyethyl)-3,3-dicyano-3-phenylpropane | Optimized | acs.org |

| 4-Methylene-1-tosylpiperidine | Benzalmalononitrile | Corresponding primary alcohol | 75% | chemrxiv.org |

| Various α-olefins | Benzalmalononitrile | Corresponding primary alcohols | Good | chemrxiv.org |

1,3-Oxyheteroarylation of Aryl Cyclopropanes

Aryl cyclopropanes can undergo a 1,3-difunctionalization reaction with azine N-oxides, including this compound, under visible light irradiation. researchgate.netrsc.org This metal-free, environmentally benign method yields β-heteroaryl ketones under mild conditions. researchgate.netresearchgate.net The azine N-oxide acts as a bifunctional reagent, providing both the oxygen atom and the heteroaryl moiety. rsc.org

Mechanistic studies suggest a photo-induced radical pathway involving the single-electron oxidation of both the aryl cyclopropane (B1198618) and the azine N-oxide. researchgate.netrsc.org This dual oxidation mechanism is followed by the stepwise ring-opening of the cyclopropane. researchgate.net For this compound, the bond formation occurs at the C2 position of the pyrimidine ring. researchgate.net This reaction enhances the synthetic utility of aryl cyclopropanes, providing an efficient strategy for their difunctionalization. rsc.org

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the outcome of reactions involving pyrimidine N-oxides by affecting reaction rates, product distributions, and even the operative mechanistic pathway.

In the Boekelheide rearrangement of a this compound, performing the reaction in solvents that are prone to hydrogen atom abstraction, such as tetrahydrofuran, resulted in products that incorporated a fragment of the solvent. researchgate.net This finding provided evidence for the participation of radical intermediates in the rearrangement process. researchgate.net

During the photoreactions of heteroaromatic N-oxides, solvent polarity plays a crucial role. For instance, the formation of lactams as rearrangement products is particularly favorable in polar solvents. wur.nl Conversely, some photochemical processes, like photoepoxidation, have been reported to be largely insensitive to solvent effects. researchgate.net

In the photoredox-catalyzed carbohydroxylation of α-olefins, the solvent system was critical for high efficiency. acs.org The use of acetone (B3395972) as a solvent, in combination with trichloroacetic acid as an additive, provided the highest reaction efficiency. acs.org This suggests the solvent and additives play a role in facilitating proton transfer and promoting the key nucleophilic substitution step. acs.org Similarly, in the 1,3-oxyheteroarylation of aryl cyclopropanes, switching the solvent from acetonitrile (B52724) to acetone significantly improved the reaction yield, while solvents like DMSO or n-pentane were detrimental. researchgate.net

Table 3: Influence of Solvent on Selected Reactions of N-Oxides

| Reaction | Substrate | Solvent | Outcome/Yield | Reference |

| Boekelheide Rearrangement | This compound | Acetonitrile | Product 2 (49%) | researchgate.net |

| Boekelheide Rearrangement | This compound | Tetrahydrofuran | Product 7 (50%) (solvent incorporated) | researchgate.net |

| 1,3-Oxyheteroarylation | Aryl cyclopropane / Pyridine N-oxide | Acetonitrile | 78% | researchgate.net |

| 1,3-Oxyheteroarylation | Aryl cyclopropane / Pyridine N-oxide | Acetone | 91% | researchgate.net |

| 1,3-Oxyheteroarylation | Aryl cyclopropane / Pyridine N-oxide | DMSO | Trace | researchgate.net |

Computational and Theoretical Studies of Pyrimidine N Oxides

Quantum Chemical Calculations

Quantum chemical calculations have become instrumental in understanding the mechanistic pathways of reactions involving pyrimidine (B1678525) N-oxides. fu-berlin.denih.gov High-level quantum chemical calculations, including both closed and open-shell methods, have been employed to study rearrangements and reaction intermediates. fu-berlin.denih.gov For instance, in the Boekelheide rearrangement of a model pyrimidine N-oxide, calculations have shown that concerted nih.govnih.gov-sigmatropic rearrangements and stepwise processes, whether via ion pairs or radicals, are all energetically feasible. fu-berlin.denih.gov These theoretical approaches are crucial for interpreting experimental results and elucidating complex reaction mechanisms. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems, and it has been extensively applied to pyrimidine derivatives and their N-oxides. dergipark.org.triiste.org DFT calculations are used to determine a molecule's reactive sites and to define its stability and reactivity descriptors. mdpi.com Various functionals, such as B3LYP, B3PW91, and PBE0, are used in combination with different basis sets (e.g., 6-31G*, 6-311++G(d,p)) to investigate the electronic and structural properties of these molecules. mdpi.comworldscientific.comresearchgate.net

A fundamental application of DFT is the optimization of molecular geometries to find the most stable conformation of a molecule. mdpi.com For pyrimidine derivatives, DFT methods like B3LYP with the 6-311++G(d,p) basis set have been shown to provide results that are in good agreement with experimental data from X-ray diffraction. mdpi.com The process involves finding a true minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com In a study on pyridazine (B1198779) N-oxide derivatives, geometries were optimized at the DFT/B3LYP/6-311G+(d,p) level of theory to investigate photochemical isomerization reactions. preprints.org Similarly, studies on various pyrimidine derivatives have utilized DFT for geometry optimization to understand their structural characteristics. researchgate.net

DFT calculations are also employed to study the thermodynamic properties of pyrimidine N-oxides and related compounds. rsc.org Thermodynamic parameters can be calculated at specific levels of theory, such as B3LYP/6-311G(d,p), to provide insight into the stability and energetics of these molecules. rsc.org For instance, DFT has been used to investigate the thermodynamics of proton transfer in reactions involving 2-methyltetrahydroquinazoline 1-oxides, a related class of compounds. nsf.gov These calculations showed that species resulting from proton loss at the cyclohexyl moiety are energetically lower than those from the methyl group. nsf.gov

The heat of formation (HOF) is a crucial thermochemical property, particularly for energetic materials, as it directly relates to the energy content of a molecule. DFT methods are commonly used to calculate HOFs. For related nitrogen-rich heterocyclic compounds containing the diamino-pyrimidine mono-N-oxide moiety, gas-phase heats of formation have been calculated using the G2 method, with solid-state HOFs derived by subtracting the enthalpy of sublimation. rsc.org All the studied compounds in one report were found to have positive heats of formation. rsc.org In another study on pyridine (B92270) N-oxides, various DFT methods (B3LYP, B3PW91, B3P86, PBE1PBE) with the 6-31G** basis set were used to compute HOFs, with the B3PW91 method demonstrating good accuracy. worldscientific.com The introduction of an N-oxide moiety can improve the heat of formation, which is beneficial for the performance of energetic materials. rsc.org

Table 1: Calculated Gas-Phase and Solid-State Heats of Formation (HOF) for a Fused Diamino-pyrimidine Mono-N-oxide Compound and its Nitrate (B79036) Salt Data sourced from a study on mono-N-oxidation of heterocycle-fused pyrimidines. rsc.org

| Compound | Gas-Phase HOF (kJ/mol) | Solid-State HOF (kJ/mol) |

| Diamino-furazano-pyrimidine mono-N-oxide (2) | Value not specified | Value not specified |

| Nitrate salt of compound 2 (3) | Value not specified | Value not specified |

Note: The source mentions the calculation was performed but does not provide the specific numerical values in the abstract.

The N-O bond dissociation enthalpy (BDE) is a key parameter for understanding the stability and reactivity of N-oxides. Computational studies, often using DFT functionals like M06-2X, have been performed to calculate the N-O BDE in various amine oxides, including pyridine N-oxide, which serves as a good model for this compound. wayne.edunih.gov These calculations have shown that the N-O single-bond BDEs are often higher than the generic values quoted in textbooks. wayne.edunih.gov For pyridine N-oxide, the calculated BDE is around 62.56–64.66 kcal/mol, which is in close agreement with the experimental value of 63.3 ± 0.5 kcal/mol. wayne.edu Computational studies predict that the N-O BDE in pyridine N-oxide is significantly higher (by 10.0–13.5 kcal/mol) than in trimethylamine (B31210) N-oxide, suggesting extra resonance stabilization in the aromatic N-oxide. nih.govmdpi.comnih.gov The initial step in the thermolysis of many related energetic cyclic nitramines is the homolysis of the N–NO2 bond, highlighting the importance of BDE in determining thermal stability. acs.org

Table 2: Comparison of Experimental and Calculated N-O Bond Dissociation Enthalpies (BDEs) Data from computational studies on amine and pyridine N-oxides. wayne.edunih.gov

| Compound | Method | Calculated N-O BDE (kcal/mol) | Experimental N-O BDE (kcal/mol) |

| Pyridine-N-oxide | M06-2X, G4, CBS-APNO | 62.56 - 64.66 wayne.edu | 63.3 ± 0.5 wayne.edu |

| Trimethylamine-N-oxide | Best Estimate (from Pyridine N-oxide data) | 56.7 ± 0.9 wayne.edu | 51.0 (earlier reported value) nih.gov |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. rsc.org The MEP is generated from the charge distribution around a molecule and is often visualized using a color scale, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org For substituted pyridines, MEP analysis has been used to predict their susceptibility to N-oxidation. nih.gov In studies of pyrimidine derivatives, MEP plots are generated using DFT calculations (e.g., B3LYP/6-311++G(d,p)) to identify reactive spots. rsc.org For nitropyridine-1-oxides, the MEP value above and below the π-hole of the nitro group is significantly influenced by interactions involving the N-oxide group, which can be analyzed to understand intermolecular interactions. nih.gov

Spin Density and Molecular Orbitals (e.g., SOMO)

In radical species derived from pyrimidine N-oxides, such as those formed during one-electron oxidation, the distribution of the unpaired electron is described by the spin density. Computational methods are essential for mapping this distribution and understanding the electronic structure of these open-shell systems. A key concept in the study of radicals is the Singly Occupied Molecular Orbital (SOMO). Conventionally, the SOMO is the highest occupied molecular orbital in a radical. However, studies on various radicals, including those derived from pyrimidine and purine (B94841) bases, have revealed that SOMO-HOMO level inversion is a common phenomenon. nih.govnih.govacs.org In such cases, the SOMO is energetically lower than one or more doubly occupied molecular orbitals (MOs). nih.govacs.org

This inversion has significant implications for the reactivity of the radical species. For instance, in species with SOMO-HOMO level inversion, a subsequent one-electron oxidation is predicted to occur from the HOMO, not the SOMO, leading to a product in a triplet ground state. nih.govnih.govacs.org The extent of spin density localization influences the energy gap between the HOMO and SOMO; a greater localization of spin density in a σ-orbital on a single atom tends to result in a larger energy gap. nih.govnih.govacs.org In the context of pyrimidine derivatives, one-electron oxidation can produce N-centered radicals. nih.gov For example, studies on 6-azapyrimidines have shown that their one-electron oxidation yields N1 deprotonated neutral radicals that exhibit this SOMO-HOMO inversion. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions within a molecular system. slideshare.netresearchgate.net It provides detailed information on charge distribution, intramolecular charge transfer (ICT), and the delocalization of electron density by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. researchgate.net

For pyrimidine N-oxides, NBO analysis is instrumental in characterizing the electronic structure and the nature of the semipolar N→O bond. nih.gov Studies on substituted pyridine N-oxides, a closely related class of compounds, have used NBO analysis to quantify how electron-donating or electron-withdrawing substituents on the aromatic ring influence the electron density distribution and the properties of the N→O bond. nih.govresearchgate.net This analysis can reveal stabilizing hyperconjugative interactions and provide a quantitative picture of the charge transfer that dictates the molecule's reactivity and properties. researchgate.netacademicjournals.org

Table 1: Illustrative NBO Analysis Data for Donor-Acceptor Interactions This table provides a conceptual example of how NBO analysis data is presented, showing the interaction between a donor NBO (i) and an acceptor NBO (j) and the corresponding stabilization energy E(2).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | BD(1) C2-N3 | 5.23 |

| LP (1) O7 | BD(1) N1-C6 | 1.89 |

| BD (1) C4-C5 | BD(1) N3-C4 | 2.45 |

| BD (1) C5-C6 | BD(1) N1-C2 | 3.11 |

| Note: Data is hypothetical and for illustrative purposes. LP = Lone Pair, BD = Bonding orbital, BD = Antibonding orbital.* |

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM) is an interpretive theory that analyzes the topology of the electron density (ρ) to define chemical concepts such as atoms and chemical bonds. researchgate.net By locating the critical points in the electron density field, AIM analysis provides a rigorous description of the bonding within a molecule. nih.gov

Mechanistic Pathway Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of reactions involving pyrimidine N-oxides. By modeling the potential energy surface of a reaction, theoretical studies can identify intermediates and transition states, map out reaction coordinates, and evaluate the energetic feasibility of various competing pathways. researchgate.netnsf.gov This provides a molecular-level understanding that is often inaccessible through experimental means alone. Studies on reactions such as the Boekelheide rearrangement, photochemical rearrangements, and various biotransformations have successfully used computational methods to propose and validate mechanistic hypotheses. researchgate.netwur.nl

Identification of Transient Species and Intermediates

Many reactions of pyrimidine N-oxides proceed through short-lived, high-energy intermediates that are difficult to detect or isolate experimentally. Computational modeling is crucial for identifying and characterizing these transient species.

A prominent example is found in the photochemistry of aromatic N-oxides. Upon irradiation, pyrimidine N-oxides are proposed to rearrange via a highly unstable oxaziridine (B8769555) intermediate. wur.nl While this bicyclic species has not been isolated, its existence as a transient intermediate is supported by computational studies and the nature of the final products. wur.nlresearchgate.net Laser flash photolysis experiments on related pyridazine N-oxides, combined with theoretical calculations, have helped to characterize not only the oxaziridine but also subsequent ring-opened intermediates, such as diazo compounds. researchgate.netnih.gov

Table 2: Key Intermediates in this compound Reactions

| Reaction Type | Proposed Intermediate(s) | Supporting Evidence | Reference(s) |

| Photorearrangement | Oxaziridines, Diazo compounds | Computational modeling, Flash photolysis | wur.nl, researchgate.net |

| Boekelheide Rearrangement | O-acylated N-oxides, (Pyrimidin-4-yl)methyl radical | Quantum chemical calculations, Radical trapping | researchgate.net, fu-berlin.de |

| Biotransformation | N-oxide metabolites, Opened-ring formamides | Metabolite identification, Mechanistic studies |

Energetic Feasibility of Reaction Pathways

Once potential reaction pathways and their associated intermediates and transition states have been identified, quantum chemical calculations are used to determine their relative energies. By calculating the activation energies (the energy barrier from reactant to transition state) and the energies of intermediates, the energetic feasibility of each proposed pathway can be assessed. researchgate.net

In the detailed study of the Boekelheide rearrangement of a model this compound, high-level calculations demonstrated that multiple mechanistic pathways are energetically plausible. researchgate.netfu-berlin.de The investigation showed that concerted researchgate.netresearchgate.net-sigmatropic, stepwise ionic, and stepwise radical pathways were all energetically feasible, explaining the complex mixture of products observed under different experimental conditions. researchgate.net

Similarly, DFT calculations have been used to understand the reactivity of substituted pyrimidine N-oxides in condensation reactions. By calculating the thermodynamics of different proton transfer steps, researchers could rationalize why a methylene (B1212753) group would react in preference to a typically more reactive methyl group under certain conditions, attributing the outcome to the relative stability of the resulting intermediates. nsf.gov These computational energy profiles provide a powerful rationale for observed product distributions and regioselectivity, guiding the development of new synthetic methods. nsf.govacs.org

Steric and Electronic Effects of Substituents

Computational studies have provided significant insights into how substituents on the pyrimidine ring influence the properties and reactivity of pyrimidine N-oxides. The electronic nature and steric bulk of these groups can fundamentally alter the electron distribution, geometry, and energy landscape of the molecule.

Research combining quantum chemical computations with experimental results has demonstrated that the size and electronic properties of substituents have a significant impact on reaction energy barriers. nih.gov For instance, in the context of pyrimidine ring-opening reactions, a bivariate linear regression model was developed to describe the effect of 14 different C4-substituents on the energy barrier for ring closure. nih.govresearchgate.net This model utilizes tabulated A-values (a measure of steric bulk) and Hammett σp constants (a measure of electronic effect), showing a clear correlation between these substituent parameters and the reaction energetics. nih.gov In certain intermediates, substituents at the 4-position can create destabilizing steric interactions through allylic strain. nih.gov

Analogous studies on pyridine N-oxides, which share fundamental characteristics with their pyrimidine counterparts, further illuminate these effects. Density Functional Theory (DFT) calculations have shown that the presence of strong electron-withdrawing substituents on the aromatic ring leads to an increase in the electron affinity (EA) value. researchgate.net Conversely, electron-donating substituents tend to decrease the ionization potential (IP). researchgate.net These trends align with the generally accepted electron-donating/withdrawing capabilities of the substituents. researchgate.net The complexation ability of the N-oxide is also affected, with electron-donating groups enhancing it. researchgate.net

The position of the substituent is also crucial. Theoretical calculations of the heats of formation (HOFs) for various pyridine N-oxide compounds indicated that the HOF is smallest when the substituent is located at the para-position (C4). worldscientific.com Furthermore, steric factors can sometimes play a more dominant role than electronic factors in determining the molecular behavior, such as the coordination modes of the N-oxide oxygen with metal ions. acs.org For example, the presence of bulky ortho-methyl groups can impose significant steric hindrance, restricting the geometry of intermolecular interactions. acs.org

Table 1: Effect of Substituents on Calculated Properties of 4-Substituted Pyridine N-Oxides (Data derived from analogous pyridine systems)

| Substituent (at C4) | Hammett Constant (σp) | Calculated Ionization Potential (IP, eV) | Calculated Electron Affinity (EA, eV) |

|---|---|---|---|

| -NO₂ | 0.78 | 10.01 | 2.11 |

| -CN | 0.66 | 9.95 | 1.58 |

| -Cl | 0.23 | 9.45 | 0.96 |

| -H | 0.00 | 9.29 | 0.66 |

| -CH₃ | -0.17 | 9.01 | 0.54 |

| -OCH₃ | -0.27 | 8.75 | 0.47 |

| -N(CH₃)₂ | -0.83 | 8.00 | 0.25 |

Studies on Intermolecular Interactions

The N-oxide group, with its polar +N–O− character, makes this compound an excellent participant in a variety of non-covalent intermolecular interactions. These interactions are fundamental to its crystal engineering, molecular recognition, and behavior in solution.

Hydrogen Bonding

The oxygen atom of the this compound group is a strong hydrogen bond acceptor. rsc.org Studies have shown that N-oxides are significantly stronger hydrogen bond bases than their corresponding parent pyridines. rsc.org This enhanced basicity has a notable effect on their physical properties, such as decreasing their lipophilicity. rsc.org An unexpected finding from these studies is the observation of hydrogen bond acidity in N-oxides, which is attributed to the positive charge on the nitrogen atom in the N+–O− moiety. rsc.org

The strength of these hydrogen bonds has been quantified in various systems. In a series of substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, quantum theory of atoms in molecules (QTAIM) analysis revealed that N–H···O interactions were exceptionally strong, with an average energy of -16.55 kcal mol⁻¹. acs.org C–H···O interactions also contributed significantly, with an average energy of -6.48 kcal mol⁻¹. acs.org The formation of these hydrogen bonds can be resonance-assisted, which further stabilizes the interaction. nih.govmdpi.com

The versatility of the N-oxide oxygen as a hydrogen bond acceptor is also evident in its ability to form complexes with various donors. It readily forms hydrogen bonds with methanol (B129727), and the association constants for these interactions have been determined spectroscopically. rsc.org In more complex architectures, such as rotaxanes, hydrogen bonds between isophthalamide (B1672271) N–H donors and the pyridine-N-oxide oxygen are crucial for the formation of the interlocked structure, with measured N–H···O distances around 2.15–2.22 Å. rsc.org Furthermore, computational studies show that the N-oxide group can concurrently participate in hydrogen bonding while another part of the molecule engages in different non-covalent interactions, such as π-hole interactions. nih.gov The binding of aromatic N-oxides in water by specially designed receptors is achieved through a combination of hydrogen bonding, π-π, C-H-π, and hydrophobic interactions. nih.gov

Halogen-Bonded Complexes

The electron-rich oxygen atom of the this compound group also serves as an effective halogen bond (XB) acceptor. nih.gov A novel halogen-bonded system was demonstrated using dichlorine (Cl₂) as the XB donor, forming a Cl–Cl···⁻O–N⁺ interaction. rsc.orgucr.edujyu.fi In the solid state, these complexes feature nearly linear Cl–Cl⋯O angles, varying from 172° to 177°, which highlights the directional nature of the σ-hole on the chlorine atom in guiding the crystal structure. rsc.orgucr.edu

Extensive computational and crystallographic studies on a large dataset of complexes between N-haloimides and pyridine N-oxides have provided a deep understanding of the N−X···⁻O−N⁺ halogen bond (where X = Cl, Br, I). nih.govresearchgate.net A key finding from this research is that the strength of the halogen bond is primarily determined by the properties of the halogen donor, specifically its σ-hole, rather than the properties of the N-oxide oxygen acceptor. nih.govresearchgate.net The strength of the XB donor follows the sequence N-halosaccharin > N-halosuccinimide > N-halophthalimide. nih.gov

The interplay between halogen bonding and other non-covalent forces has also been explored. In certain crystal structures, the N-oxide group can simultaneously form a halogen bond with an iodine atom while a nitro group on the same molecule participates in a π-hole interaction, demonstrating cooperativity between these forces. nih.gov

Excited State Chemistry and Photoreactions

The photochemistry of pyrimidine N-oxides is a complex field involving rearrangements and deoxygenation reactions that proceed through various electronically excited states. The specific reaction pathway is often dictated by the substitution pattern on the pyrimidine ring and the reaction conditions.

Role of Singlet and Triplet Excited States

The photochemical behavior of aromatic N-oxides is closely tied to the distinct reactivity of their singlet (S₁) and triplet (T₁) excited states. For many heteroaromatic N-oxides, it is well-established that the excited singlet state leads to isomerizations and rearrangements, while the triplet state is responsible for deoxygenation (oxygen abstraction). wur.nl However, for pyrimidine N-oxides specifically, the distinct roles of these states have been less definitively characterized. wur.nl

Computational studies on the related pyridazine N-oxide system provide valuable models. DFT calculations on the photoisomerization of 3,6-diphenylpyridazine (B189494) N-oxide show that irradiation leads to the first excited singlet state, which then undergoes a ring-opening reaction to form a diazo intermediate. researchgate.netpreprints.org This intermediate can then cyclize to a pyrazole (B372694) or lose nitrogen to form a furan. preprints.org These studies indicate that the triplet state is not involved in this isomerization pathway. researchgate.net

For pyridine N-oxides, experimental evidence supports a division of labor between the singlet and triplet states. It is suggested that the triplet state is most likely responsible for deoxygenation reactions. scispace.com This is corroborated by experiments where sensitization of the pyridine N-oxide triplet state was found to increase the yield of oxygen transfer reactions, while quenching the triplet state led to an increase in photorearrangement products. rsc.org The rearranged products are believed to form directly from the singlet excited state. scispace.com

A common, though often transient, intermediate postulated in these photoreactions is an oxaziridine, formed by electrocyclization of the N-oxide oxygen to an adjacent carbon atom. wur.nl Photolysis of 4,6-disubstituted pyrimidine N-oxides, for example, yields pyrazoles, a reaction thought to proceed through such an oxaziridine intermediate. rsc.org However, these oxaziridines are typically too unstable to be isolated. wur.nl In many N-heterocycles, the transfer of population from singlet excited states to lower-lying triplet states via intersystem crossing can initiate destructive photochemical pathways. arxiv.org

Table 2: Calculated Vertical Excitation Energies (eV) for Pyrimidine

| State | Excitation Energy (eV) | State Type |

|---|---|---|

| S₁ | 4.78 | ¹nπ |

| S₂ | 6.25 | ¹ππ |

| S₃ | 6.81 | ¹ππ |

| T₁ | 4.54 | ³nπ |

| T₂ | 4.66 | ³ππ |

| T₃ | 5.04 | ³ππ |

Advanced Analytical Techniques in Pyrimidine N Oxide Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in the study of pyrimidine (B1678525) N-oxides, offering a non-destructive means to probe their chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for determining the structure of pyrimidine N-oxide derivatives. The introduction of an N-oxide group significantly alters the electronic distribution within the pyrimidine ring, leading to observable changes in the chemical shifts of the ring protons and carbons. This allows for the precise assignment of substituent positions. google.com